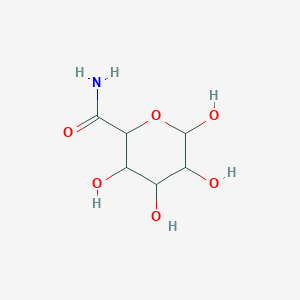

3,4,5,6-Tetrahydroxyoxane-2-carboxamide

Description

3,4,5,6-Tetrahydroxyoxane-2-carboxamide, also known as β-D-glucuronamide or glucuronamide , is a carbohydrate derivative structurally related to D-glucuronic acid. Its IUPAC name is (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide, with a molecular formula of C₆H₁₁NO₆ and a molecular weight of 193.14 g/mol (calculated). This compound replaces the carboxylic acid group (-COOH) of D-glucuronic acid with a carboxamide (-CONH₂), altering its physicochemical and biological properties . Glucuronamide is of interest in pharmaceutical research due to its enhanced metabolic stability and permeability compared to carboxylic acid analogs .

Properties

IUPAC Name |

3,4,5,6-tetrahydroxyoxane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIFKEWOFUNPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860772 | |

| Record name | 3,4,5,6-Tetrahydroxyoxane-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Glucuronic Acid

- Process : Glucuronic acid is reacted with ammonia or an amine source under mild heating to form the corresponding glucuronamide.

- Conditions : Typically performed at moderate temperatures to avoid decomposition; reaction times vary depending on reagent concentration and temperature.

- Advantages : Straightforward, uses readily available starting materials.

- Limitations : Requires careful control of temperature and pH to prevent side reactions or degradation.

Thermal Decomposition Method

- Process : Glucuronic acid is subjected to thermal treatment at approximately 200°C, inducing decomposition and rearrangement to form the amide.

- Advantages : Solvent-free, potentially scalable.

- Limitations : High temperature may lead to by-products; requires precise temperature control.

Microwave-Assisted Synthesis

- Process : Utilizes microwave irradiation to accelerate the amidation reaction between glucuronic acid and ammonia.

- Advantages : Faster reaction times, improved yields.

- Limitations : Requires specialized equipment; scale-up may be challenging.

Solvent-Free Synthesis

- Process : Reactants are mixed without solvents, and the reaction is driven by heat or mechanical activation.

- Advantages : Environmentally friendly, reduces solvent waste.

- Limitations : Reaction control and uniformity may be difficult.

Characterization Techniques

After synthesis, 3,4,5,6-tetrahydroxyoxane-2-carboxamide is characterized using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and assess purity.

- Mass Spectrometry (MS) : For molecular weight verification.

- Melting Point Determination : To assess compound purity.

- Infrared (IR) Spectroscopy : To verify functional groups.

- Elemental Analysis : To confirm molecular composition.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amidation | Mild heating, aqueous or solvent medium | Simple, accessible reagents | Sensitive to pH and temperature |

| Thermal Decomposition | ~200°C, solvent-free | Solvent-free, scalable | High temperature risk of by-products |

| Microwave-Assisted Synthesis | Microwave irradiation, short time | Rapid, higher yield | Requires specialized equipment |

| Solvent-Free Synthesis | Heat or mechanical activation | Environmentally friendly | Control and uniformity issues |

Research Findings and Applications

- The compound serves as a kinetic model for glycosylation reactions, important in biosynthesis of complex oligosaccharides and polysaccharides.

- Its synthesis and derivatives have implications in drug discovery, agricultural science, and environmental science due to biological activity and low toxicity profiles.

- The amidation reaction mechanism has been studied extensively, providing insights into nucleophilic acyl substitution in carbohydrate chemistry.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxane-2-carboxylic acid derivatives.

Reduction: Formation of tetrahydroxyoxane-2-amine.

Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydroxyoxane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function and leading to various biological effects.

Comparison with Similar Compounds

Pharmacological Advantages of Carboxamide Derivatives

- Metabolic Stability : Carboxamide derivatives, such as 3,4,5,6-Tetrahydroxyoxane-2-carboxamide, exhibit superior metabolic stability compared to carboxylic acid analogs. This is attributed to resistance to enzymatic hydrolysis and reduced renal clearance .

- Permeability and Toxicity : The carboxamide group enhances cellular permeability and reduces cytotoxicity. For example, carboxamide-based hHAO1 inhibitors demonstrated 5-fold higher potency and lower toxicity than carboxylic acid derivatives .

- Specificity : Modifications to the pyrazole ring in similar compounds led to reduced activity, underscoring the importance of the carboxamide group in maintaining efficacy .

Limitations of Carboxylic Acid Analogs

Q & A

Q. What are the recommended methods for synthesizing 3,4,5,6-Tetrahydroxyoxane-2-carboxamide, and how can reaction conditions be optimized to prevent hydrolysis of the carboxamide group?

Synthesis typically involves amidating D-glucuronic acid (CAS 6556-12-3) using carbodiimide coupling agents. To minimize hydrolysis, maintain anhydrous conditions at pH 6–7 and use low temperatures (0–4°C). Post-synthesis, lyophilization preserves structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

High-resolution NMR (¹H, ¹³C, and 2D COSY) is critical for confirming stereochemistry. Coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations differentiate between anomers. Mass spectrometry (exact mass: 193.01 Da) validates molecular composition .

Q. What chromatographic methods are recommended for purity analysis, and how does column selection impact resolution of stereoisomers?

Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC). Columns with chiral selectors (e.g., cyclodextrin-based) improve stereoisomer separation. Mobile phase: acetonitrile/ammonium acetate buffer (pH 4.5) .

Q. What stability testing protocols should be implemented for aqueous solutions under varying pH and temperature conditions?

Conduct accelerated stability studies at pH 2–9 and 25–40°C. Monitor degradation via HPLC-UV (λ = 210 nm) and track carboxamide hydrolysis to the carboxylic acid derivative (retention time shift). Lyophilized forms are stable at -20°C for >12 months .

Advanced Research Questions

Q. How does 3,4,5,6-Tetrahydroxyoxane-2-carboxamide participate in mammalian detoxification pathways compared to its carboxylic acid counterpart?

Unlike D-glucuronic acid (involved in Phase II metabolism via UDP-glucuronosyltransferases), the carboxamide may act as a competitive inhibitor or alternative substrate. Enzymatic assays with liver microsomes and LC-MS/MS detection can quantify metabolic products .

Q. What strategies can resolve discrepancies in solubility data between theoretical predictions and experimental observations?

Use COSMO-RS computational models to predict solubility, then validate experimentally via shake-flask method (aqueous/organic phase partitioning). Contradictions may arise from polymorphic forms; characterize solid-state stability via XRPD .

Q. How does isotopic labeling (e.g., ¹³C or ¹⁵N) facilitate tracking of metabolic transformations in vivo?

Synthesize ¹³C-labeled carboxamide at the C2 position. Administer to model organisms and track metabolites using isotope-ratio mass spectrometry. This clarifies hepatic vs. renal clearance pathways .

Q. What enzymatic assay designs are suitable for studying interactions with hepatic UDP-glucuronosyltransferases (UGTs)?

Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) in vitro. Incubate with 1–10 mM carboxamide and UDP-glucuronic acid. Quantify unreacted substrate via LC-MS and compare kinetic parameters (Km, Vmax) to D-glucuronic acid .

Q. How can computational chemistry approaches model hydrogen-bonding networks in crystalline forms?

Density functional theory (DFT) with B3LYP/6-31G(d) basis set predicts intermolecular interactions. Validate against experimental X-ray diffraction data (e.g., hydrogen bond lengths <2.0 Å) .

Q. How can researchers differentiate between true biological activity and assay artifacts in high-throughput screening?

Include counter-screens with structurally similar inactive analogs (e.g., methylated hydroxyl groups). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.